1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea
Description
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea is an organic compound with the molecular formula C13H20N4S This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methylideneamino group and a methylthiourea moiety
Properties
IUPAC Name |
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4S/c1-4-17(5-2)12-8-6-11(7-9-12)10-15-16-13(18)14-3/h6-10H,4-5H2,1-3H3,(H2,14,16,18)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMKZINYKMTVND-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=S)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea typically involves the reaction of 4-(diethylamino)benzaldehyde with 3-methylthiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl ring and the thiourea moiety.
Reduction: The major products are reduced forms of the phenyl ring and the thiourea moiety.
Substitution: The major products are substituted derivatives where the diethylamino group is replaced by other functional groups.
Scientific Research Applications
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The diethylamino group and the thiourea moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea can be compared with other similar compounds, such as:
1-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylthiourea: This compound has a dimethylamino group instead of a diethylamino group, which may result in different chemical and biological properties.
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea: This compound has a phenyl group instead of a methyl group attached to the thiourea moiety, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Biological Activity
1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its CAS number 129830-38-2. The compound features a thioamide functional group, which is known to influence its reactivity and biological interactions.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. These effects are often attributed to the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. For instance, studies have shown that related compounds can induce cytotoxicity in mammalian cells through topoisomerase inhibition, leading to cell cycle arrest and apoptosis .
Interaction with Mitochondrial Function
Some studies suggest that compounds with similar structures can stimulate mitochondrial respiration, indicating a potential role in metabolic modulation. In experiments with rat liver mitochondria, certain derivatives demonstrated enhanced respiratory rates, suggesting that they may affect mitochondrial bioenergetics .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of thiourea derivatives, including this compound. The results indicated that these compounds inhibited the growth of breast cancer cells significantly compared to control groups. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, providing insights into their therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
